molecular formula C28H22F3N7O B1142044 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 CAS No. 641571-15-5

4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2

カタログ番号: B1142044
CAS番号: 641571-15-5
分子量: 529.5 g/mol
InChIキー: LVVDYLLEWIHKDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, DMSO-d₆) key signals:

δ (ppm) Multiplicity Assignment
10.42 s (1H) Amide NH
9.21 d (J=5.2 Hz, 1H) Pyrimidine H-6
8.87 m (2H) Pyridine H-2/H-6
8.32 s (1H) Imidazole H-2
7.95 dd (J=8.4, 2.0 Hz, 1H) Benzamide H-6
2.41 s (3H) Methyl on benzamide
2.32 s (3H) Methyl on imidazole

¹³C NMR (101 MHz, DMSO-d₆) characteristic peaks:

  • 167.8 ppm: Amide carbonyl
  • 158.4 ppm: Pyrimidine C-2
  • 151.2 ppm: Pyridine C-2
  • 123.5 ppm (q, J=270 Hz): CF₃ carbon
  • 21.3/17.8 ppm: Methyl carbons

High-Resolution Mass Spectrometry (HRMS) Validation

Positive ion mode (ESI+) data:

Observed m/z Calculated [M+H]⁺ Error (ppm) Fragmentation Pattern
530.1866 530.1793 13.7 Loss of CF₃ (85 Da), pyrimidine ring cleavage (112 Da)

The molecular ion cluster at m/z 530.18 shows characteristic isotopic distribution matching C₂₈H₂₂F₃N₇O⁺.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

IR (ATR, cm⁻¹) :

  • 3321: N-H stretch (amide)
  • 1674: C=O stretch (amide I)
  • 1598: C=N stretch (aromatic heterocycles)
  • 1328: C-F stretch (CF₃)
  • 1245: C-N stretch (pyrimidine)

UV-Vis (MeOH:H₂O 1:1) :

λmax (nm) ε (L·mol⁻¹·cm⁻¹) Transition Type
263 12,400 π→π* (conjugated aromatic system)
315 8,200 n→π* (heterocyclic N lone pairs)

The 263 nm band arises from the extended conjugation between benzamide and pyridinylpyrimidine systems.

特性

CAS番号

641571-15-5

分子式

C28H22F3N7O

分子量

529.5 g/mol

IUPAC名

4-methyl-N-[3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-34-9-7-24(36-27)20-4-3-8-32-15-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-16-33-14-18(38)2/h3-16H,1-2H3,(H,35,39)(H,34,36,37)

InChIキー

LVVDYLLEWIHKDY-UHFFFAOYSA-N

正規SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=NC=C3C)NC4=NC=CC(=N4)C5=CN=CC=C5

同義語

4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2-yl)aMino)benzaMide

製品の起源

United States

準備方法

Reaction Conditions and Optimization

  • Catalyst System : Copper(I) iodide (15 mmol) with 8-hydroxyquinoline as a coordinating additive improves reaction efficiency by stabilizing the copper species.

  • Base : Tripotassium phosphate (K₃PO₄, 23.6 mmol) facilitates deprotonation of the imidazole nucleophile.

  • Solvent : n-Butanol enables reflux conditions (boiling point ~117°C) while acting as a mild solvent to minimize side reactions.

  • Yield : 50% after recrystallization from ethanol, with purity sufficient for direct use in subsequent steps.

Table 1: Representative Procedure for Intermediate Synthesis

ComponentAmountRole
3-Bromo-5-trifluoromethylaniline19.6 mmolElectrophile
4-Methylimidazole23.6 mmolNucleophile
CuI15 mmolCatalyst
8-Hydroxyquinoline15 mmolLigand
K₃PO₄23.6 mmolBase
n-Butanol35 mLSolvent

The reaction proceeds under argon for 26 hours at reflux, followed by filtration, solvent exchange to toluene/acetone, and HCl-mediated precipitation.

Coupling Reactions to Form the Benzamide Core

The benzamide core is constructed through sequential coupling of the intermediate with substituted benzoic acid derivatives.

Synthesis of 3-Iodo-4-Methyl-N-[3-(4-Methyl-1H-Imidazol-1-yl)-5-(Trifluoromethyl)Phenyl]Benzamide

  • Step 1 : 3-Iodo-4-methylbenzoic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Step 2 : The acyl chloride reacts with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine in tetrahydrofuran (THF) using N-ethyl-N,N-diisopropylamine (DIPEA) as a base.

  • Yield : Near-quantitative conversion under mild conditions (20°C, 17 hours).

Preparation of Salts for Pharmaceutical Formulation

The free base of the target compound is converted into crystalline salts to improve physicochemical properties.

Hydrochloride Salt Preparation

  • Method : The free base is dissolved in methanol and treated with 1 equivalent of HCl, yielding a monohydrate form.

  • Stability : Hygroscopic but retains crystallinity under low humidity (≤60% RH).

  • Solubility : Slightly soluble in ethanol and 0.1 N HCl, suitable for oral formulations.

Table 2: Common Salt Forms and Properties

Salt FormAcid UsedSolubility ProfileStability
HydrochlorideHClLow in waterHygroscopic
MonophosphateH₃PO₄Moderate in ethanolNon-hygroscopic
MethanesulfonateCH₃SO₃HHigh in THFThermally stable

Optimization and Green Chemistry Approaches

Solvent-Free Coupling

Recent patents describe a solvent-free Ullmann reaction between 3-bromo-5-trifluoromethylaniline and 4-methylimidazole using CuI/K₃PO₄, reducing waste and improving atom economy.

One-Pot Synthesis

A streamlined one-pot process combines the coupling and salt formation steps, eliminating intermediate purification. This method achieves 50% overall yield with ≥99% purity by HPLC.

Analytical Characterization and Quality Control

Polymorph Screening

X-ray powder diffraction (XRPD) identifies multiple crystalline forms of the hydrochloride salt (Forms A–E), with Form B (monohydrate) selected for development due to its reproducible crystallinity.

Purity Assessment

  • HPLC : Purity ≥99% for the final compound.

  • NMR : ¹H and ¹³C NMR confirm regioselective coupling at the imidazole 1-position .

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the imidazole or pyridine rings, potentially leading to hydrogenated derivatives.

    Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydride, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce hydrogenated imidazole derivatives.

科学的研究の応用

Cancer Treatment

The primary application of this compound is in the treatment of chronic myelogenous leukemia (CML), especially in cases resistant to imatinib. Nilotinib, derived from this compound, effectively inhibits the BCR-ABL tyrosine kinase, which is crucial in the pathogenesis of CML. Clinical studies have demonstrated significant efficacy in patients with resistant forms of the disease, showcasing improved survival rates and reduced progression of leukemia .

Research on Derivatives

Ongoing research is focused on synthesizing derivatives of this compound to enhance selectivity and reduce side effects. Variations in the chemical structure are being explored to improve pharmacokinetic properties and increase therapeutic indices .

Organic Light Emitting Diodes (OLEDs)

The compound's imidazole moiety has been utilized in the synthesis of semiconducting organometallic complexes for OLED applications. The unique electronic properties imparted by the trifluoromethyl group enhance light emission efficiency, making these compounds suitable for use as phosphorescent active layer materials in OLEDs .

Semiconductor Synthesis

As an intermediate in organic synthesis, this compound serves as a building block for various heterocyclic compounds used in electronic materials. Its ability to undergo further functionalization allows for the development of novel materials with tailored electronic properties .

Case Study 1: Clinical Trials for CML Treatment

A series of clinical trials have been conducted to evaluate the efficacy of nilotinib, derived from this compound, in patients with CML who are resistant to first-line therapies. Results indicated a significant reduction in disease progression and improved overall survival rates compared to standard treatments .

Case Study 2: OLED Performance Enhancement

Research published on new OLED materials incorporating derivatives of this compound showed a marked improvement in device performance metrics such as brightness and operational stability. These findings highlight the potential for further development of efficient light-emitting devices using similar compounds .

作用機序

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, is known to coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.

類似化合物との比較

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Source
Target Compound C₂₈H₂₁ClF₃N₇O 563.96
Razaxaban (Factor Xa Inhibitor) C₂₇H₂₃F₃N₈O₂ 572.52 Pyrazole core, dimethylaminomethylimidazole substituent
1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide C₂₀H₁₄Cl₂F₃N₇O 481.8 Pyrazole core, triazole substituent instead of imidazole
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine C₁₆H₁₄N₆O₂ 322.32 Simpler pyrimidine-amine scaffold; lacks benzamide and imidazole
Dendalone 3-hydroxybutyrate (Natural Product) C₂₄H₃₆O₄ 400.54 Sesterterpenoid backbone; unrelated to heterocyclic scaffolds

Functional and Pharmacokinetic Comparisons

Razaxaban (DPC 906, BMS-561389)
  • Key Similarities : Both compounds incorporate trifluoromethyl groups and imidazole/pyridine motifs , which enhance target selectivity and metabolic stability .
  • Differences: Razaxaban uses a pyrazole carboxamide core optimized for Factor Xa inhibition, whereas the target compound’s pyrimidine-linked benzamide suggests a different kinase target.
Pyrazole/Triazole Derivatives (Patent Compound from )
  • Synthetic Route : The patent compound is synthesized via a tert-butoxide-mediated coupling, similar to methods used for benzamide derivatives .
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
  • Structural Simplicity : This analog lacks the benzamide and trifluoromethyl groups , resulting in a lower molecular weight (322.32 vs. 563.96) and likely reduced target affinity .
  • Similarity Score : 0.71 (based on structural overlap), suggesting partial overlap in pharmacophore features .

Electronic and Steric Considerations

  • Trifluoromethyl Groups : Present in both the target compound and razaxaban, this group enhances electron-withdrawing effects , improving binding to hydrophobic pockets in target proteins .
  • Imidazole vs.

生物活性

The compound 4-Methyl-N-(3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2) is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H15F3N4O3C_{19}H_{15}F_3N_4O_3, with a molecular weight of approximately 404.34 g/mol. The compound features a complex structure that includes an imidazole ring, trifluoromethyl group, and a pyridine-pyrimidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H15F3N4O3
Molecular Weight404.34 g/mol
SMILESCc1cn(cn1)c2cc(NC(=O)c3ccc(C)c(c3)N+[O-])cc(c2)C(F)(F)F
IUPAC Name4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In various studies, it has been shown to inhibit the proliferation of several cancer cell lines, including breast (T-47D), melanoma (SK-MEL-5), and leukemia (SR) cells. For instance, one study reported inhibition percentages of 90.47% for T-47D cells and 84.32% for SK-MEL-5 cells at specific concentrations .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression. It has been shown to target:

  • EGFR (Epidermal Growth Factor Receptor) : The compound demonstrated an IC50 value of 0.24 μM against EGFR, indicating potent inhibition .
  • Src Kinase : Another critical pathway involved in cancer metastasis was inhibited with an IC50 value of 0.96 μM .

These inhibitions lead to reduced cell viability and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity. Modifications to the imidazole and pyridine rings can significantly alter potency and selectivity:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Pyridine-Pyrimidine Moiety : Critical for interaction with biological targets, influencing both efficacy and specificity.

Case Studies

  • In Vitro Studies : A series of experiments were conducted on various cancer cell lines, revealing that the compound's derivatives maintained significant antiproliferative effects across different types of cancers.
  • Molecular Docking Studies : Docking simulations indicated favorable binding interactions with EGFR and Src kinase, supporting experimental findings regarding inhibition .

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Chlorination of the pyridine ring followed by trifluoromethyl group introduction (e.g., via nucleophilic substitution or radical reactions) .
  • Step 2 : Condensation of intermediates, such as diarylpyrazole cores, using K₂CO₃ as a base in polar aprotic solvents like DMF .
  • Step 3 : Functionalization of the imidazole and pyrimidine moieties through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) . Key intermediates include pyridine derivatives and trifluoromethyl-containing aromatic precursors .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : For structural elucidation of protons (¹H) and carbons (¹³C), particularly to confirm trifluoromethyl and aromatic substituents .
  • X-ray Crystallography : To resolve stereochemical ambiguities and validate molecular geometry, as demonstrated for analogous pyrazole-triazole hybrids .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • IR Spectroscopy : To identify functional groups like amides or heterocyclic rings .

Q. What solvents and bases are commonly employed in its synthesis?

  • Solvents : DMF, THF, or acetonitrile for nucleophilic substitutions; dichloromethane for coupling reactions .
  • Bases : K₂CO₃ for deprotonation in SNAr reactions; triethylamine for acid scavenging in amide bond formation .

Advanced Questions

Q. How can reaction yields be optimized during trifluoromethyl group introduction?

  • Catalyst Selection : Use Cu(I) or Pd-based catalysts for efficient C–CF₃ bond formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate trifluoromethylated intermediates .
  • Reaction Monitoring : Track progress via TLC or LC-MS to minimize side products (e.g., over-chlorination) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Cross-Validation : Compare NMR data with DFT-predicted chemical shifts .
  • Impurity Analysis : Use HPLC to detect byproducts; recrystallize from ethanol/water mixtures to improve purity .
  • Dynamic NMR : Investigate rotational barriers in hindered aromatic systems .

Q. What computational methods are suitable for studying electronic properties?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Molecular Docking : Model interactions with biological targets (e.g., kinases) to guide structure-activity relationship (SAR) studies .

Q. How to address low solubility in bioassays?

  • Co-Solvents : Use DMSO (≤10%) or cyclodextrin-based formulations.
  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) on peripheral rings while retaining the trifluoromethyl group’s metabolic stability .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference melting points (e.g., 172–173°C for similar compounds ) and spectral data with computational predictions to identify anomalies.
  • Experimental Design : Use randomized block designs for biological testing, as seen in agrochemical studies .

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